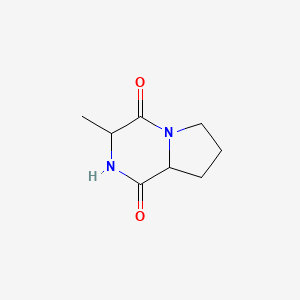

Cyclo-Ala-Pro-diketopiperazine

Overview

Description

Cyclo-Ala-Pro-diketopiperazine is a cyclic dipeptide composed of two amino acids, alanine and proline, linked by peptide bonds to form a six-membered ring structure This compound belongs to the class of diketopiperazines, which are known for their stability and resistance to enzymatic hydrolysis

Mechanism of Action

Target of Action

Cyclo(Pro-Ala), also known as Cyclo-Ala-Pro-diketopiperazine or 3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is an anticancer agent that has shown toxicity to cancer cells such as A549, HCT-116, and HepG2 . It has been identified to primarily target a Glutathione S-transferase (GST) of the fungus Aspergillus flavus, designated AfGST .

Mode of Action

Cyclo(Pro-Ala) interacts with its target, AfGST, by binding to it specifically . This binding inhibits the GST activity of the target . Ethacrynic acid, a known GST inhibitor, has been shown to inhibit the GST activity of recombinant AfGST and aflatoxin production of the fungus in a similar manner to Cyclo(Pro-Ala) .

Biochemical Pathways

The primary biochemical pathway affected by Cyclo(Pro-Ala) is the aflatoxin production pathway in aflatoxigenic fungi . By inhibiting the GST function in A. flavus, Cyclo(Pro-Ala) reduces the expression level of AflR, a key regulatory protein for aflatoxin production .

Pharmacokinetics

It’s worth noting that cyclic peptides like cyclo(pro-ala) generally show better biological activity compared to their linear counterparts .

Result of Action

The primary result of Cyclo(Pro-Ala)'s action is the inhibition of aflatoxin production in aflatoxigenic fungi without affecting fungal growth . This suggests that Cyclo(Pro-Ala) and other AfGST inhibitors could be potential candidates as selective aflatoxin production inhibitors .

Biochemical Analysis

Biochemical Properties

Cyclo-Ala-Pro-diketopiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, diketopiperazines, including this compound, can be synthesized by nonribosomal peptide synthetases or cyclodipeptide synthases. These enzymes facilitate the formation of the diketopiperazine ring from amino acid substrates . Additionally, this compound can undergo modifications by tailoring enzymes such as methyltransferases, prenyltransferases, and cytochrome P450 enzymes, leading to the formation of secondary metabolites with enhanced biological activities .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, diketopiperazines have been shown to act as quorum sensing molecules, affecting cell-cell communication in bacteria . This compound may also impact the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their functions. For instance, diketopiperazines can interact with epigallocatechin-3-O-gallate, forming complexes that influence their conformation and activity . Additionally, this compound may modulate gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the production of diketopiperazines, including this compound, can reach a maximum yield within a specific time frame and then stabilize . The stability and degradation of this compound can also vary depending on environmental factors such as temperature and pH . Long-term effects on cellular function may be observed in both in vitro and in vivo studies, providing insights into the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have indicated that diketopiperazines exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated to determine the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biosynthesis and modification. For example, cyclodipeptide synthases utilize aminoacyl-tRNAs as substrates to assemble the diketopiperazine skeleton . The compound can also undergo further modifications by enzymes such as oxidoreductases and methyltransferases, leading to the formation of diverse secondary metabolites . These metabolic pathways contribute to the compound’s biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo-Ala-Pro-diketopiperazine can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides under acidic or basic conditions. For instance, the linear dipeptide alanine-proline can be cyclized using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs at room temperature and yields the cyclic diketopiperazine product .

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic synthesis. Enzymes such as cyclodipeptide synthases can catalyze the formation of diketopiperazines from amino acid substrates. This method offers advantages such as high specificity, mild reaction conditions, and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

Cyclo-Ala-Pro-diketopiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced diketopiperazine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each exhibiting unique chemical and biological properties .

Scientific Research Applications

Cyclo-Ala-Pro-diketopiperazine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide cyclization and stability.

Biology: Investigated for its role in quorum sensing and cell signaling in microorganisms.

Medicine: Explored for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

Cyclo-Pro-Phe-diketopiperazine: Composed of proline and phenylalanine, known for its antifungal and antibacterial activities.

Cyclo-Pro-Trp-diketopiperazine: Contains proline and tryptophan, studied for its anticancer and neuroprotective properties.

Cyclo-Pro-Val-diketopiperazine: Made up of proline and valine, investigated for its potential as an antioxidant and anti-inflammatory agent.

Uniqueness

Cyclo-Ala-Pro-diketopiperazine is unique due to its specific combination of alanine and proline, which imparts distinct structural and functional properties. Its stability, resistance to enzymatic degradation, and ability to undergo various chemical modifications make it a versatile compound for research and industrial applications .

Properties

IUPAC Name |

3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423885 | |

| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65556-33-4 | |

| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

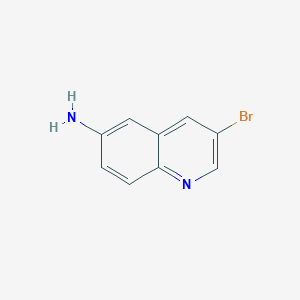

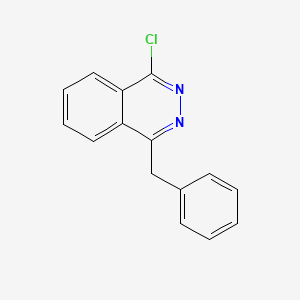

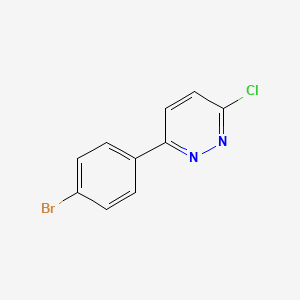

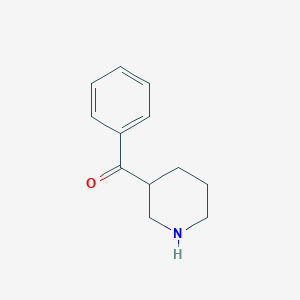

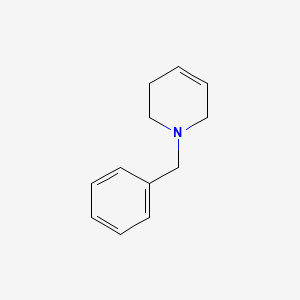

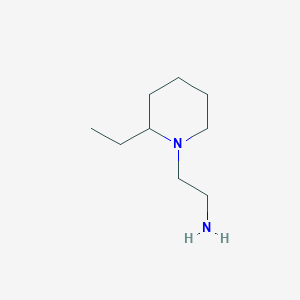

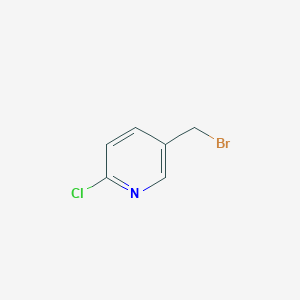

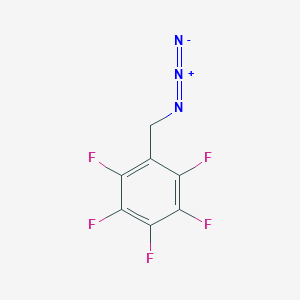

Feasible Synthetic Routes

Q1: What is the structural characterization of Cyclo(Pro-Ala)?

A1: Cyclo(Pro-Ala) is a cyclic dipeptide composed of proline and alanine.

- Spectroscopic Data: Its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , ]

Q2: What are the known biological activities of Cyclo(Pro-Ala)?

A2: Research suggests that Cyclo(Pro-Ala) exhibits several biological activities:

- Antitumor Activity: Cyclo(Pro-Ala) displayed potent antitumor activity against human cancer cell lines (A549, HCT-116, and HepG2) in vitro. []

- Quorum Sensing Inhibition: This compound has demonstrated the ability to inhibit quorum sensing in bacteria, potentially controlling virulence factors. []

- Antifouling Activity: While not directly attributed to Cyclo(Pro-Ala), it was found alongside other compounds in Callyspongia sponge extracts that exhibited antifouling properties. []

Q3: How does Cyclo(Pro-Ala) exert its antitumor activity?

A3: The exact mechanism of action for the antitumor activity of Cyclo(Pro-Ala) is yet to be fully elucidated. Further research is needed to identify the specific targets and downstream effects of this compound in cancer cells.

Q4: Are there any studies on the stability and formulation of Cyclo(Pro-Ala)?

A: While research highlights the isolation and identification of Cyclo(Pro-Ala), specific studies focusing on its stability under various conditions and formulation strategies are limited in the provided literature. [, , , , ]

Q5: Have there been any studies on the in vivo efficacy of Cyclo(Pro-Ala)?

A5: The provided research primarily focuses on the isolation, identification, and in vitro activity of Cyclo(Pro-Ala). Information regarding in vivo studies, including animal models and clinical trials, is currently unavailable.

Q6: What analytical methods are employed to characterize and quantify Cyclo(Pro-Ala)?

A6: Researchers frequently utilize a combination of techniques:

- Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) are used for separation and purification. [, , ]

- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation patterns, aiding in identification. [, , ]

- Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information about the compound. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)